![molecular formula C5H8N2Na2S4 B083365 disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate CAS No. 13458-02-1](/img/structure/B83365.png)
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 396.35 g/mol. DTNB is commonly used as a reagent for the detection of thiol groups in proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate involves the reaction of the thiol group with the reagent to form a mixed disulfide. The reaction is catalyzed by the presence of a base, such as sodium hydroxide. The mixed disulfide then reacts with another molecule of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm.
Efectos Bioquímicos Y Fisiológicos
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has no known direct biochemical or physiological effects. However, its ability to detect thiol groups in proteins and other biomolecules has important implications for the study of enzyme activity, protein function, and other biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in lab experiments include its high sensitivity, specificity, and ease of use. It is also relatively inexpensive and widely available. However, disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has some limitations, including its potential interference with other chemical reactions and its limited stability in solution.
Direcciones Futuras
There are many future directions for the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in scientific research. One area of interest is the development of new methods for the detection of thiol groups in proteins and other biomolecules. Another area of interest is the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in the study of oxidative stress and other physiological processes. Finally, there is a need for further research into the potential applications of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in clinical diagnostics and therapeutics.
Métodos De Síntesis
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is synthesized by the reaction of 2-nitro-5-thiocyanobenzoic acid with sodium sulfide. The reaction takes place in an aqueous solution at a pH of 7-8 and at room temperature. The product is then purified by recrystallization from water. The overall reaction can be represented as follows:
2-nitro-5-thiocyanobenzoic acid + Na2S → disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate + NaNO3 + NaSCN + H2O
Aplicaciones Científicas De Investigación
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is widely used in scientific research for the detection of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biological molecules, including enzymes, antibodies, and hormones. disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate reacts with thiol groups to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm. This reaction is widely used in the measurement of enzyme activity, protein concentration, and other biochemical assays.
Propiedades
Número CAS |
13458-02-1 |
|---|---|
Nombre del producto |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
Fórmula molecular |
C5H8N2Na2S4 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.2Na/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
Clave InChI |
FPWWAOSNKFTUPY-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
SMILES canónico |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Sinónimos |
1-Methylethylenebis(dithiocarbamic acid)disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



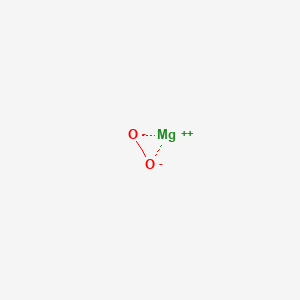
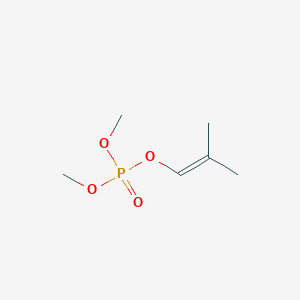
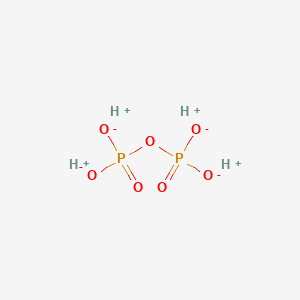
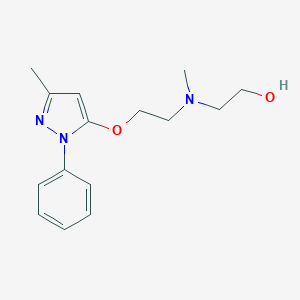
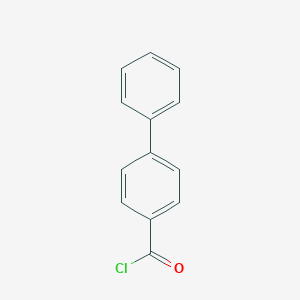
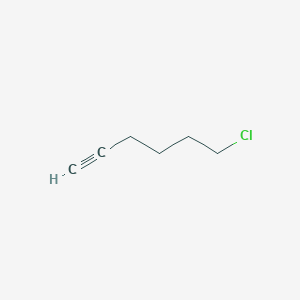
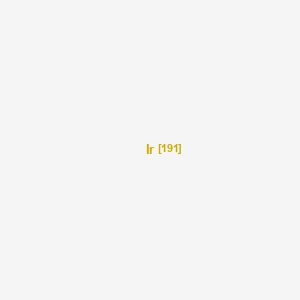

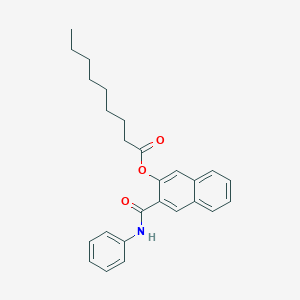
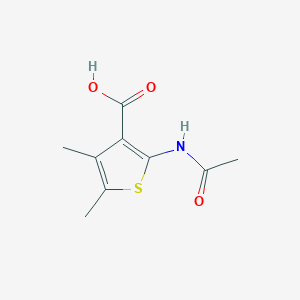
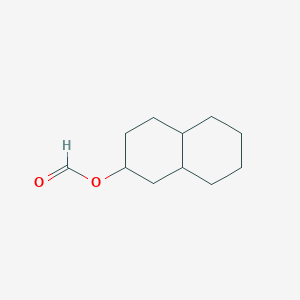
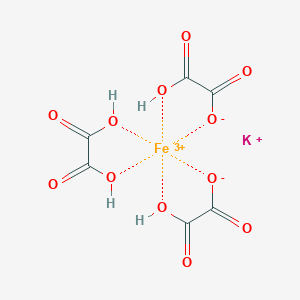
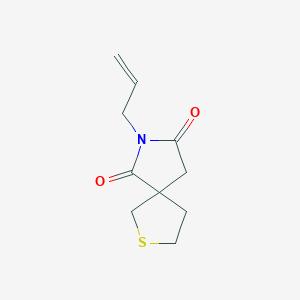
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)